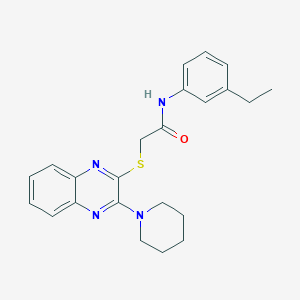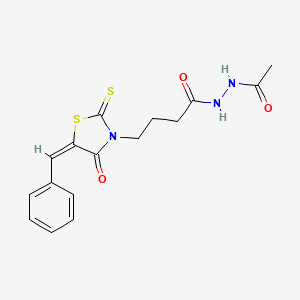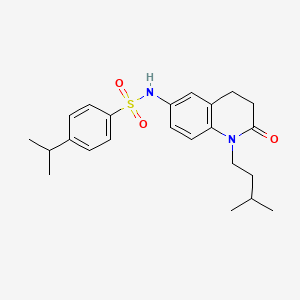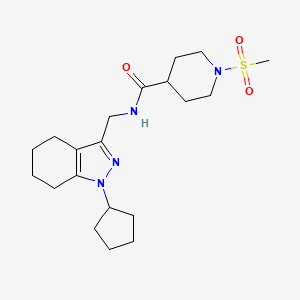
2,2-Diacetyl-3-(4-fluorophenyl)cyclopropane-1,1-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves a (3 + 2)-cycloaddition with various aldehydes and ketones . This work represents the first application of gem-difluorine substituents as an unconventional donor group for activating cyclopropane substrates in catalytic cycloaddition reactions .Molecular Structure Analysis
The molecular structure of this compound is characterized by a cyclopropane ring substituted with two acetyl groups, a 4-fluorophenyl group, and two cyano groups. The exact crystal structure of this compound is not available, but a similar compound, 2-benzoyl-3-(4-fluorophenyl)cyclopropane-1,1-dicarbonitrile, has been studied .Wissenschaftliche Forschungsanwendungen
Synthesis of Medicinal Compounds
Cyclopropane derivatives serve as key intermediates in the synthesis of various medicinal compounds. For instance, the synthesis of (+)- and (−)-milnaciprans and their conformationally restricted analogs involves cyclopropane derivatives as crucial intermediates (Shuto et al., 1996). These analogs are designed based on the structural features of the cyclopropane ring, providing conformationally restricted structures that may exhibit potent NMDA receptor antagonist activity (Shuto et al., 1996).
Fluorophore Development
Cyclopropane derivatives with fluorine substitutions have also been explored for the development of novel fluorophores. For example, push-pull fluorophores based on imidazole-4,5-dicarbonitrile structures exhibit significant spectral properties in solution and polymer matrices, highlighting the role of cyclopropane derivatives in materials science (Danko et al., 2011).
Chemical Synthesis and Catalysis
Cyclopropane derivatives are employed in various chemical synthesis and catalysis applications. The generation of singlet oxygen by the glyoxal-peroxynitrite system is an example where cyclopropane derivatives participate in reactions leading to the formation of reactive oxygen species, which have implications in oxidative stress and chemical synthesis (Massari et al., 2011).
Construction of Nitrile-substituted Cyclopropanes
The stereocontrolled synthesis of nitrile-substituted cyclopropanes, facilitated by the chiral dirhodium complex, demonstrates the utility of cyclopropane derivatives in producing stereochemically complex structures with potential pharmaceutical applications (Denton et al., 2008).
Radical Chemistry and Material Science
Cyclopropane derivatives interact with peroxynitrite to form acetyl radicals, showcasing their role in radical chemistry and potential implications in material science and biological systems (Massari et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2-diacetyl-3-(4-fluorophenyl)cyclopropane-1,1-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2/c1-9(19)15(10(2)20)13(14(15,7-17)8-18)11-3-5-12(16)6-4-11/h3-6,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYABFBTGGSNRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(C(C1(C#N)C#N)C2=CC=C(C=C2)F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1,1-Dioxo-1lambda6-thiolan-3-yl)(methyl)carbamoyl]methyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2562416.png)
![2-{[6-(benzenesulfonyl)pyridazin-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide](/img/structure/B2562417.png)
![N-[(2,4-dichlorophenyl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2562418.png)



![N-[(2-chlorophenyl)methyl]-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2562423.png)
![Methyl 2-amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2562425.png)

![(7-methoxybenzofuran-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2562429.png)
